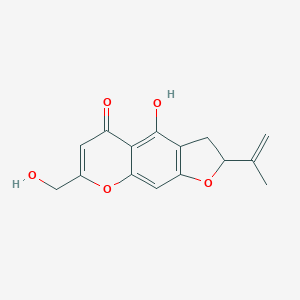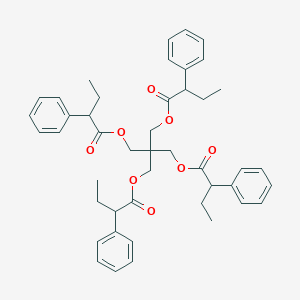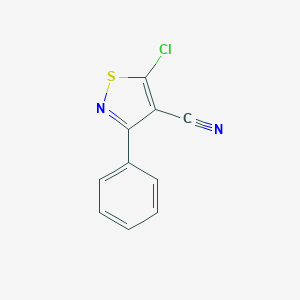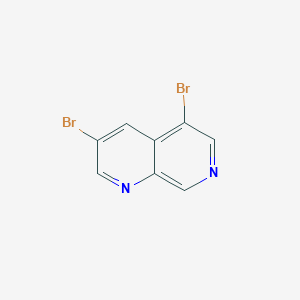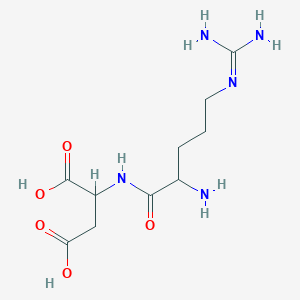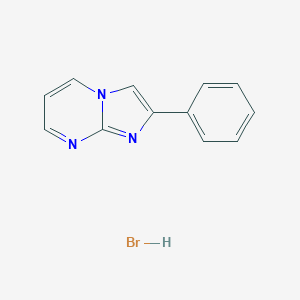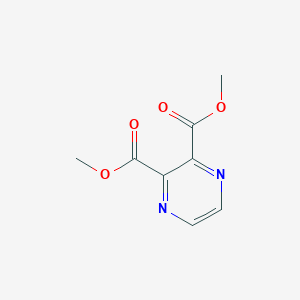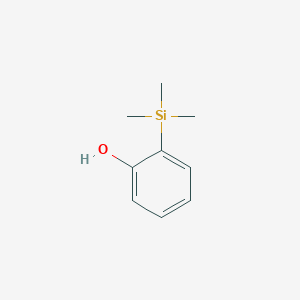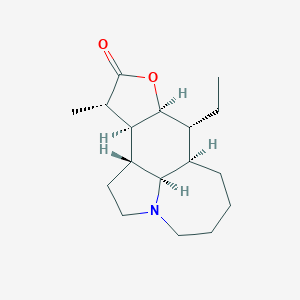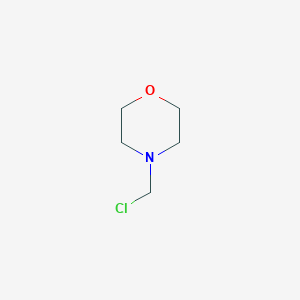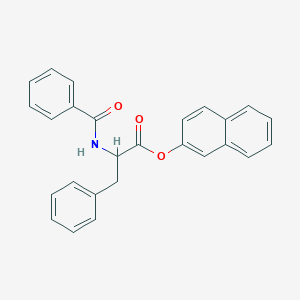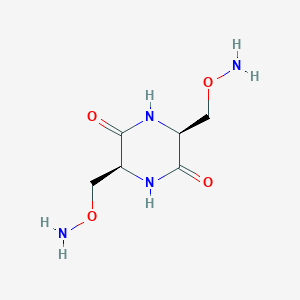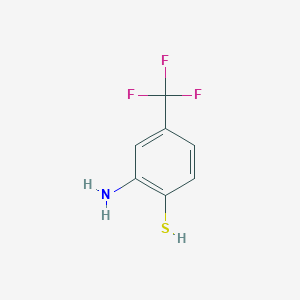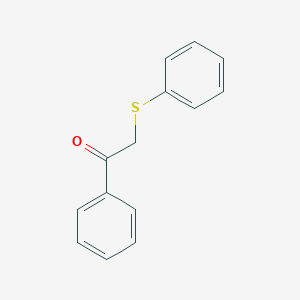
Phenacyl phenyl sulfide
Übersicht
Beschreibung
Phenacyl phenyl sulfide (PPS) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, odorless solid that is soluble in organic solvents and insoluble in water. PPS is also known as tear gas, as it was initially developed as a riot control agent. However, due to its potential toxicity, it is now primarily used in scientific research.
Wirkmechanismus
PPS is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, PPS increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can cause various physiological effects, including lacrimation, salivation, and respiratory distress.
Biochemische Und Physiologische Effekte
PPS has been shown to cause various biochemical and physiological effects in animal models. These effects include inhibition of acetylcholinesterase activity, increased levels of acetylcholine in the synaptic cleft, and activation of the cholinergic system. PPS has also been shown to cause oxidative stress and inflammation in various organs, including the liver and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
PPS is a useful tool in scientific research due to its potent inhibitory effect on acetylcholinesterase. It is also relatively easy to synthesize and has a long shelf life. However, PPS is highly toxic and can cause severe respiratory distress, making it difficult to handle in the laboratory. Additionally, PPS is not selective for acetylcholinesterase and can inhibit other enzymes, leading to potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on PPS. One area of interest is the development of safer and more selective inhibitors of acetylcholinesterase. Another area of interest is the use of PPS as a tool to study the cholinergic system and its role in various physiological processes. Additionally, PPS could be used to study the effects of oxidative stress and inflammation on various organs and tissues. Finally, PPS could be used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
PPS has been used in scientific research in various fields such as pharmacology, toxicology, and biochemistry. It is primarily used as a tool to study the mechanism of action of enzymes and proteins. PPS is also used as a substrate for the detection of certain enzymes, such as acetylcholinesterase.
Eigenschaften
CAS-Nummer |
16222-10-9 |
|---|---|
Produktname |
Phenacyl phenyl sulfide |
Molekularformel |
C14H12OS |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
MRLUWCIEBHJONW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
Andere CAS-Nummern |
16222-10-9 |
Synonyme |
phenacyl phenyl sulfide |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


